ATN-224
Overview
Description
Mechanism of Action
Target of Action
ATN-224, also known as Bis(choline)tetrathiomolybdate, primarily targets the Cu2+/Zn2±superoxide dismutase 1 (SOD1) . SOD1 is a cytoplasmic enzyme that plays a crucial role in the defense against reactive oxygen species by catalyzing the dismutation of superoxide radicals into hydrogen peroxide and molecular oxygen .
Mode of Action
This compound inhibits SOD1 activity in endothelial cells, an effect that is dose-dependent . This inhibition leads to an increase in the steady-state levels of superoxide anions, resulting in the inhibition of extracellular signal-regulated kinase phosphorylation .
Biochemical Pathways
This compound interferes with multiple signaling pathways, including those mediated by VEGF, FGF-2, and IGF-1 . These pathways have been implicated in disease progression, such as in myeloma . By inhibiting SOD1, this compound disrupts these pathways, leading to the inhibition of angiogenesis and induction of tumor cell apoptosis .
Pharmacokinetics
The pharmacodynamics of this compound has been followed by tracking ceruloplasmin, a biomarker for systemic copper .
Result of Action
This compound has pleiotropic effects on both endothelial cells and tumor cells, leading to the inhibition of angiogenesis and the induction of tumor cell apoptosis . In endothelial cells, the inhibition of SOD1 activity leads to the inhibition of cell proliferation and attenuation of angiogenesis . In contrast, the inhibition of SOD1 in tumor cells leads to the induction of apoptosis .
Action Environment
The action of this compound is influenced by the presence of copper ions in the environment . This compound has a specific and high affinity for copper ions and shows no binding to calcium, iron, magnesium, zinc, or manganese ions at concentrations up to 1 mM . The SOD1 inhibition by this compound is time-dependent, reaching maximal inhibition at 16 hours .
Biochemical Analysis
Biochemical Properties
ATN-224 interacts with the enzyme superoxide dismutase 1 (SOD1), inhibiting its activity . This inhibition is dose-dependent, with IC50 values of 2.91 and 3.51 µM in human and mouse blood cells, respectively . The inhibition of SOD1 by this compound leads to an increase in the steady-state levels of superoxide anions .
Cellular Effects
This compound has pleiotropic effects on both endothelial cells and tumor cells, leading to the inhibition of angiogenesis and the induction of tumor cell apoptosis . It interferes with a number of signaling pathways, including those mediated by VEGF, FGF-2, and IGF-1 . In addition, this compound treatment causes a significant reduction in RBC superoxide dismutase 1 activity and circulating endothelial cells .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the enzyme SOD1, which leads to an increase in the steady-state levels of superoxide anions . This results in the inhibition of extracellular signal-regulated kinase phosphorylation without apparent induction of apoptosis in endothelial cells. In contrast, the inhibition of SOD1 in tumor cells leads to the induction of apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to reduce serum copper levels, as measured by ceruloplasmin, to 5 to 15 mg/dL in 14 to 21 days . This reduction in copper levels is associated with a decrease in SOD1 activity and a subsequent increase in superoxide anions .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have antitumor activity. Mice receiving intermediate (15 mg/kg) and high doses of this compound (50 mg/kg) showed marked inhibition of tumor growth and reduction of human IgG levels . Additionally, when a late dose of bortezomib (0.125 mg/kg) was administered with a low dose of this compound (5 mg/kg), the combination had significantly better antitumor activity than this compound or bortezomib alone .
Metabolic Pathways
This compound is involved in the metabolic pathway of copper, acting as a copper chelator . By binding to copper, this compound prevents the formation of new blood vessels, as cancer cells require copper to grow new blood vessels .
Transport and Distribution
It is known that this compound is orally available and can be absorbed into the bloodstream .
Subcellular Localization
Given its role as an inhibitor of the enzyme SOD1, it is likely that this compound interacts with this enzyme in the cytoplasm, where SOD1 is typically located .
Preparation Methods
ATN-224 is synthesized through the reaction of tetrathiomolybdate with choline. The synthetic route involves the formation of a complex between tetrathiomolybdate and choline, resulting in the bis(choline)tetrathiomolybdate compound. The reaction conditions typically involve the use of aqueous solutions and controlled temperatures to ensure the proper formation of the desired product .
Industrial production methods for this compound involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pH, and concentration, to achieve high yields and purity. The compound is then purified using techniques like crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
ATN-224 undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the primary reactions it undergoes is the inhibition of superoxide dismutase 1 (SOD1) activity. This inhibition is dose-dependent and involves the binding of this compound to the copper ions present in the enzyme, leading to its inactivation .
Common reagents used in these reactions include copper salts, such as copper(II) chloride, and reducing agents like sodium borohydride. The reaction conditions typically involve aqueous solutions and controlled temperatures to ensure the proper interaction between this compound and the target enzyme .
The major products formed from these reactions include the inactivated form of superoxide dismutase 1 and the chelated copper ions. These products play a crucial role in the compound’s biological activity and therapeutic applications .
Scientific Research Applications
ATN-224 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a copper chelator to study the role of copper in various biochemical processes. Its ability to inhibit superoxide dismutase 1 makes it a valuable tool for investigating the enzyme’s function and its involvement in oxidative stress .
In biology, this compound is used to study the effects of copper chelation on cellular processes, such as angiogenesis and tumor growth. It has been shown to inhibit the proliferation of endothelial and tumor cells, making it a potential therapeutic agent for cancer treatment .
In medicine, this compound is being evaluated in clinical trials for its potential use in treating various cancers, including head and neck squamous cell carcinoma and myeloma. Its ability to inhibit angiogenesis and induce tumor cell apoptosis makes it a promising candidate for cancer therapy .
In industry, this compound is used in the development of new therapeutic agents and as a research tool for studying the role of copper in biological systems. Its unique properties make it a valuable compound for various industrial applications .
Comparison with Similar Compounds
ATN-224 is unique compared to other copper chelators due to its high specificity for copper ions and its ability to inhibit superoxide dismutase 1 (SOD1). Similar compounds include ammonium tetrathiomolybdate and other tetrathiomolybdate analogues, which also function as copper chelators but may have different specificities and mechanisms of action .
Ammonium tetrathiomolybdate, for example, is another copper chelator that has been used in the treatment of Wilson’s disease and certain cancers. this compound has shown improved performance and higher specificity for copper ions, making it a more effective therapeutic agent .
Other similar compounds include disulfiram and penicillamine, which are also used as copper chelators in various medical applications. this compound’s unique ability to inhibit superoxide dismutase 1 sets it apart from these compounds and highlights its potential as a novel therapeutic agent .
Properties
IUPAC Name |
bis(sulfanylidene)molybdenum;2-hydroxyethyl(trimethyl)azanium;sulfanide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H14NO.Mo.2H2S.2S/c2*1-6(2,3)4-5-7;;;;;/h2*7H,4-5H2,1-3H3;;2*1H2;;/q2*+1;;;;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWNJZRQQVVVJT-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.C[N+](C)(C)CCO.[SH-].[SH-].S=[Mo]=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30MoN2O2S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
649749-10-0 | |
Record name | ATN 224 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0649749100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TIOMOLIBDATE CHOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD57A79R4P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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